molecular formula C12H16F3NO B7865650 Propyl({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine

Propyl({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine

Cat. No.: B7865650
M. Wt: 247.26 g/mol
InChI Key: UVPHBNJHNSNCEY-UHFFFAOYSA-N
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Description

Propyl({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is a synthetic amine compound of interest in medicinal chemistry and pharmacology research. Its molecular structure, featuring a trifluoroethoxy group and a benzyl-amine scaffold, is commonly investigated for its potential to interact with central nervous system targets. Similar compounds with trifluoromethyl or trifluoroethoxy motifs are frequently explored as key intermediates or active scaffolds in developing therapeutic agents . Researchers value this compound for probing structure-activity relationships (SAR), particularly in the design of ligands for various neurotransmitter systems. The presence of the fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for optimizing drug-like properties in early-stage discovery projects . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-2-6-16-8-10-4-3-5-11(7-10)17-9-12(13,14)15/h3-5,7,16H,2,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPHBNJHNSNCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

Propyl({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is an organic compound notable for its unique structural features, including a propyl group and a trifluoroethoxy substituent on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C13H16F3NO
  • Molecular Weight : 273.27 g/mol
  • CAS Number : 1095047-65-6

The trifluoroethoxy group enhances the compound's lipophilicity, which is critical for its biological activity as it facilitates cellular uptake and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes within the body. The presence of the trifluoroethoxy group allows for increased permeability across cellular membranes, enabling the compound to modulate various biochemical pathways.

Antimicrobial and Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial and anticancer activities. For instance, derivatives of trifluoroethoxy-substituted phenyl compounds have shown promising results in reducing cell viability in cancer cell lines:

CompoundIC50 (µM)% Cell Death
5b10.1451.58
5d8.14150.12
5m10.4853.65

These results suggest that this compound may possess similar bioactive properties, warranting further investigation into its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic efficacy. Key parameters include:

  • Absorption : The lipophilic nature of the compound suggests good absorption characteristics.
  • Distribution : Likely to distribute widely due to enhanced membrane permeability.
  • Metabolism : Potential pathways include oxidation and reduction reactions.
  • Excretion : Primarily through renal pathways after metabolic conversion.

Case Studies

  • Study on Anticancer Activity :
    A study evaluated a series of trifluoroethoxy-substituted compounds against various cancer cell lines using MTT assays to determine IC50 values. The results indicated that these compounds effectively reduced cell viability, highlighting their potential as anticancer agents .
  • Pharmacokinetic Profiling :
    In vivo studies conducted on similar compounds demonstrated the importance of structural modifications in enhancing bioavailability and therapeutic outcomes. These studies emphasized the need for optimizing pharmacokinetic profiles to improve efficacy in clinical settings .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Evidence Compounds: Compound a: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol contains a thiophene ring (electron-rich heterocycle), which enhances aromatic stabilization and may increase metabolic susceptibility due to sulfur oxidation .

Amine Chain Variations

  • Target Compound : The propyl chain on the amine provides moderate steric bulk, balancing lipophilicity and solubility.
  • Evidence Compounds: Compound a and e: Both feature methylamino groups, which reduce steric hindrance but may limit membrane permeability compared to the propyl chain in the target compound.

Data Table: Structural and Property Comparison

Compound Name Key Substituents Molecular Weight (g/mol)* logP (Estimated)* Notable Features
Propyl({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine 3-(Trifluoroethoxy)phenyl, propylamine ~277.3 ~2.8 High lipophilicity, metabolic stability
Compound a Thiophen-2-yl, methylamino ~197.3 ~1.5 Electron-rich, sulfur-mediated metabolism
Compound e Naphthalen-1-yloxy, thiophen-3-yl ~349.5 ~3.5 High hydrophobicity, π-π interactions

*Note: Molecular weight and logP values are estimated due to lack of experimental data in the provided evidence.

Research Findings and Limitations

  • Contradictions : The provided evidence focuses on impurities in a contraceptive formulation, whereas the target compound’s trifluoroethoxy group implies distinct synthetic pathways or therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for the preparation of Propyl({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine, and how is purity confirmed?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea coupling reactions. For example, reacting 3-(2,2,2-trifluoroethoxy)phenyl isocyanate with primary amines (e.g., propylamine derivatives) in chloroform under reflux conditions yields target structures . Purity validation requires elemental analysis (%C, %H, %N) and chromatographic techniques (HPLC/GC). Discrepancies in calculated vs. found values (e.g., %C: 49.9 vs. 49.3) indicate impurities, necessitating recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm trifluoroethoxy group integration and propylamine linkage.
  • IR : Stretching frequencies for C-F (~1200 cm1^{-1}) and amine N-H (~3300 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, dosage). Systematic approaches include:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations.
  • Control Experiments : Use reference compounds (e.g., silodosin, a trifluoroethoxy-containing α1_1-adrenoceptor antagonist ) to benchmark activity.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50}) and statistical tools (ANOVA) .

Q. What strategies are recommended for studying the receptor-binding mechanisms of this compound?

  • Methodological Answer :

  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in receptors like GPCRs or ion channels. The trifluoroethoxy group’s hydrophobicity may enhance binding pocket interactions .
  • Experimental Validation : Radioligand displacement assays (e.g., 3H^{3}\text{H}-prazosin for α1_1-adrenoceptors) quantify affinity. Competitive binding curves analyze Ki_i values .

Q. How can the metabolic stability of this compound be evaluated in preclinical studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance .
  • CYP450 Inhibition : Screen against CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates to assess drug-drug interaction risks .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroform) .
  • Waste Disposal : Segregate halogenated waste for incineration by certified facilities .

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